Cas no 1094684-29-3 (3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate)

3,4,5-トリス(アセトキシ)-6-(4-ニトロフェノキシ)オキサン-2-イルメチルアセテートは、高度に修飾された糖誘導体であり、アセチル基と4-ニトロフェノキシ基を有する特異な構造を特徴とします。この化合物は、有機合成中間体としての有用性が高く、特に糖化学や医薬品開発における修飾基の導入に適しています。アセチル基による保護されたヒドロキシル基は反応選択性を向上させ、4-ニトロフェノキシ基は求電子置換反応の標的として機能します。また、高い結晶性と安定性を有するため、取り扱いや精製が容易である点も利点です。

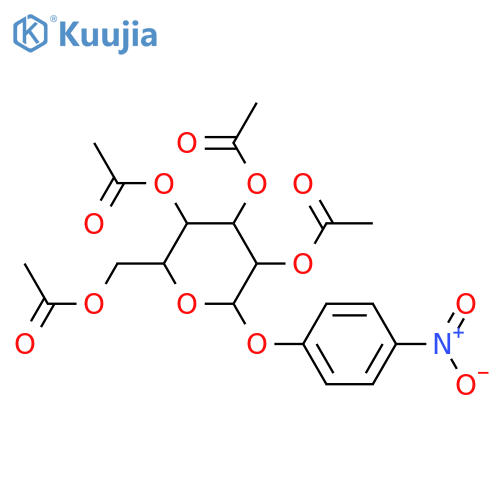

1094684-29-3 structure

商品名:3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate

CAS番号:1094684-29-3

MF:C20H23NO12

メガワット:469.39612698555

CID:6515368

3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 化学的及び物理的性質

名前と識別子

-

- 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate

- [3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

-

- インチ: 1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3

- InChIKey: BEUISCKWILNFIL-UHFFFAOYSA-N

- ほほえんだ: C(OCC1C(OC(C)=O)C(OC(C)=O)C(OC(C)=O)C(OC2=CC=C([N+]([O-])=O)C=C2)O1)(=O)C

3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1507-0106-5mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 5mg |

$69.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-10mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 10mg |

$79.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-75mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 75mg |

$208.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-4mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 4mg |

$66.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-20mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 20mg |

$99.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-50mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 50mg |

$160.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-1mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 1mg |

$54.0 | 2023-08-18 | |

| A2B Chem LLC | BA81467-50mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 50mg |

$504.00 | 2024-04-20 | ||

| Life Chemicals | F1507-0106-30mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 30mg |

$119.0 | 2023-08-18 | |

| Life Chemicals | F1507-0106-40mg |

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

1094684-29-3 | 90%+ | 40mg |

$140.0 | 2023-08-18 |

3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1094684-29-3 (3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量